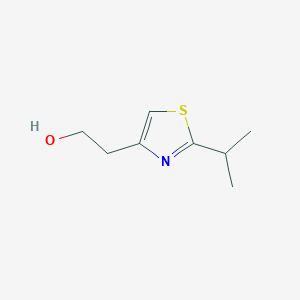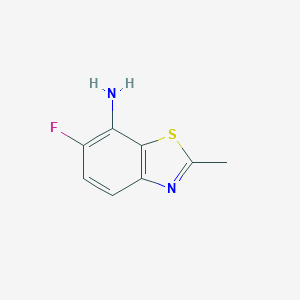
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has a fluorine atom and a methyl group attached to its molecular structure. The purpose of
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has also been proposed that 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine may induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. It has also been reported to have antibacterial, antifungal, and antiviral properties, suggesting its potential as an antimicrobial agent. Additionally, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated as a fluorescent probe for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in vivo.
Orientations Futures
There are several future directions for the study of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. One area of research is the development of new drugs based on this compound. Further studies are needed to determine the potential of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a therapeutic agent for various diseases, including cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound. More studies are needed to elucidate the molecular targets and pathways involved in the biological effects of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. Additionally, the potential toxicity and safety of this compound in vivo need to be further explored. Finally, the use of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a fluorescent probe for detecting metal ions in biological systems is an area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine involves the reaction of 6-fluoro-2-methylbenzenethiol with carbon disulfide and sodium hydroxide to form 6-fluoro-2-methylbenzothiazole-7-carbonitrile. This intermediate compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine.
Applications De Recherche Scientifique
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial, antifungal, and antiviral properties. Furthermore, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
188787-71-5 |
|---|---|
Nom du produit |
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine |
Formule moléculaire |
C8H7FN2S |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7FN2S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,10H2,1H3 |
Clé InChI |
BEHAPACJZQDSBS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
Synonymes |
7-Benzothiazolamine,6-fluoro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



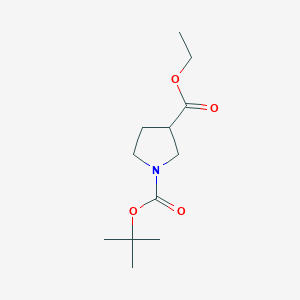

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
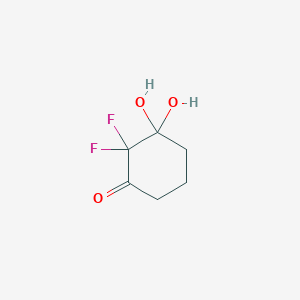



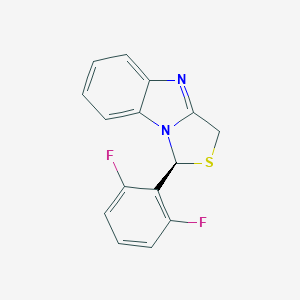
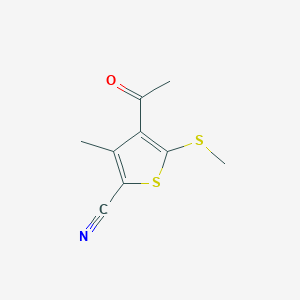
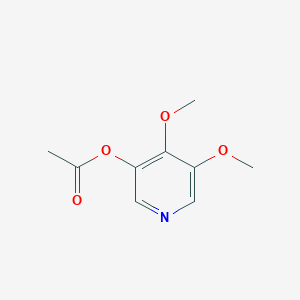

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
